
6-Methoxy-7-methylisoquinolin-1(2H)-one
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Description
6-Methoxy-7-methylisoquinolin-1(2H)-one is a substituted isoquinolinone derivative characterized by a methoxy group at position 6 and a methyl group at position 7 of the isoquinolinone scaffold. The substituents on the isoquinolinone core significantly influence electronic properties, solubility, and biological activity.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-Methoxy-7-methylisoquinolin-1(2H)-one, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : Transition metal-free cascade reactions using alkynols and imines with t-BuOK catalysis (e.g., in THF or DMSO) are effective for synthesizing isoquinolinone derivatives. Solvent choice significantly impacts product selectivity: polar solvents favor isoquinolin-1(2H)-one formation, while non-polar solvents yield dihydroisobenzoquinoline derivatives . Key parameters include temperature (80–100°C), catalyst loading (10–20 mol%), and reaction time (12–24 hours). Validate purity via HPLC and NMR (¹H/¹³C) to ensure reproducibility.
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Assign methoxy (δ ~3.8–4.0 ppm) and methyl groups (δ ~2.5 ppm) via ¹H and ¹³C spectra.
- X-ray crystallography : Resolve the crystal structure using SHELX programs (e.g., SHELXL for refinement) . For non-crystalline samples, compare experimental IR and MS data with computational predictions (DFT or molecular mechanics).
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodological Answer : Prioritize in vitro screens:
- Antimicrobial : MIC assays against Gram-positive/negative bacteria and fungi.
- Anticancer : MTT/PrestoBlue assays on cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme inhibition : Test against proteases (e.g., NS2B/NS3 for antiviral potential) at 1–10 µM concentrations . Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with dose-response curves (IC₅₀ calculations).
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results for this compound?
- Methodological Answer : Discrepancies (e.g., bond length variations) may arise from dynamic effects in solution vs. solid state. Use:
- DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with crystallographic data .
- Variable-temperature NMR : Probe conformational flexibility (e.g., methoxy rotation barriers).
- High-resolution MS : Confirm molecular formula independently .
Q. What strategies improve the compound’s solubility and bioavailability for pharmacological studies?
- Methodological Answer :
- Structural modifications : Introduce hydrophilic groups (e.g., hydroxyl, morpholine) at the 4-position without disrupting the core isoquinolinone scaffold .
- Formulation : Use cyclodextrin inclusion complexes or nanoemulsions. Assess solubility via shake-flask method (pH 1–7.4) and permeability via Caco-2 assays .
Q. How can structure-activity relationship (SAR) studies be designed to optimize its antiviral activity?
- Methodological Answer :
- Analog synthesis : Systematically vary substituents (e.g., halogens at C5, alkyl groups at C7).
- Docking studies : Use AutoDock Vina to model interactions with viral protease active sites (e.g., NS2B/NS3) .
- Kinetic assays : Determine inhibition mechanisms (competitive/uncompetitive) via Lineweaver-Burk plots.
Q. What computational tools are suitable for predicting metabolic stability and toxicity?
- Methodological Answer :
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Physical and Chemical Properties
Substituents at positions 6 and 7 modulate electronic density, polarity, and intermolecular interactions. Key analogs and their substituents include:
Key Observations :
- Polarity: Methoxy groups increase polarity compared to methyl, enhancing water solubility.
- Thermal Stability : Higher molecular weight analogs (e.g., 7c, MW 413.4) likely exhibit higher melting points than 6-Methoxy-7-methyl due to increased van der Waals interactions.
Properties
CAS No. |
209286-01-1 |
---|---|
Molecular Formula |
C11H11NO2 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
6-methoxy-7-methyl-2H-isoquinolin-1-one |
InChI |
InChI=1S/C11H11NO2/c1-7-5-9-8(6-10(7)14-2)3-4-12-11(9)13/h3-6H,1-2H3,(H,12,13) |
InChI Key |
CGWGBFQQDBALGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CNC2=O)C=C1OC |
Origin of Product |
United States |
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